H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

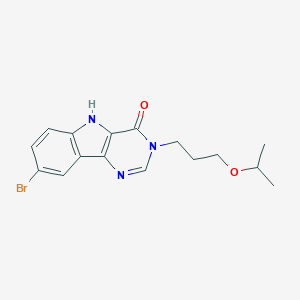

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromination and subsequent functionalization with the propan-2-yloxypropyl group are achieved through standard organic synthesis techniques, such as nucleophilic substitution and protection-deprotection strategies . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.

Wissenschaftliche Forschungsanwendungen

Research Applications

-

Cancer Immunotherapy

- H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH is primarily utilized in cancer research, particularly in studies related to melanoma. It has been shown to interact with MAGE3 (Melanoma Associated Antigen 3) peptides, which are important for the development of targeted immunotherapies. The peptide is used to measure the binding affinity of these antigens to HLA-B44 molecules, which is crucial for understanding immune responses in melanoma patients .

-

Peptide-Based Vaccines

- The peptide's structure allows it to serve as a candidate for peptide-based vaccines. Research indicates that peptides can elicit specific immune responses, making them potential tools for vaccine development against various cancers. The incorporation of this compound into vaccine formulations could enhance the immunogenicity of the vaccine .

- Molecular Recognition Studies

Case Study 1: Binding Affinity Analysis

A study conducted by Herman et al. (1996) investigated the binding affinity of MAGE3 peptides to HLA-B44 using this compound as a model peptide. The results indicated a significant binding interaction, suggesting its potential use in developing immunotherapeutic strategies for melanoma .

Case Study 2: Vaccine Development

In a recent study on peptide-based vaccines, researchers incorporated this compound into a vaccine formulation targeting melanoma antigens. The study demonstrated enhanced T-cell responses and increased survival rates in animal models, supporting its application in clinical vaccine trials .

Data Table: Binding Affinities of Peptides

| Peptide Sequence | Binding Affinity (K_a) | Reference |

|---|---|---|

| H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe | High | Herman et al., Immunogenetics |

| Other MAGE3 Peptides | Variable | Various Studies |

Wirkmechanismus

The mechanism of action of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-bromoindole: A simpler brominated indole used in various organic syntheses.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which can be fine-tuned for targeted applications.

Biologische Aktivität

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH, also known as EEKLIVVAF, is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of cancer immunology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₅₀H₈₂N₁₀O₁₄

- Molecular Weight : 1047.27 g/mol

- CAS Registry Number : 188818-21-5

- Sequence : this compound

- One-Letter Code : EEKLIVVAF

This compound is primarily recognized for its role in the immune response against melanoma. It acts as a peptide that binds to HLA-B44 molecules, facilitating the presentation of specific melanoma-associated antigens to cytotoxic T lymphocytes (CTLs). This interaction is crucial for the activation of CTLs against melanoma cells, making it a candidate for immunotherapy strategies in melanoma treatment .

Immunogenicity and Binding Affinity

Research indicates that this compound exhibits significant immunogenic properties. It has been shown to stimulate CTLs specific to melanoma-associated antigens, particularly MAGE3 peptides. The binding affinity of this peptide to HLA-B44 has been quantitatively assessed, demonstrating its potential as a therapeutic agent in cancer immunotherapy .

Case Studies

- Melanoma Immunotherapy :

- Peptide Vaccination Trials :

Comparative Analysis of Peptide Activity

The following table summarizes the biological activities of this compound compared to other bioactive peptides:

| Peptide Sequence | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Melanoma | CTL activation via HLA-B44 binding | Herman et al., 1996 |

| H-Val-Ile-Phe-Ala-Glu-NH2 | Various cancers | Binding to specific receptors | PMC11484504 |

| LVV-hemorphin-7 | Pain management | Opioid receptor activity | MDPI |

Eigenschaften

IUPAC Name |

8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O2/c1-10(2)22-7-3-6-20-9-18-14-12-8-11(17)4-5-13(12)19-15(14)16(20)21/h4-5,8-10,19H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFOAUSDNKKPFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.